Nizatidine

Description

Properties

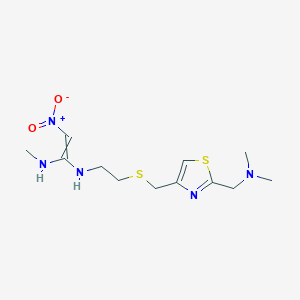

IUPAC Name |

1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O2S2/c1-13-11(6-17(18)19)14-4-5-20-8-10-9-21-12(15-10)7-16(2)3/h6,9,13-14H,4-5,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXXNSQHWDMGGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023376 | |

| Record name | Nizatidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in water | |

| Details | PDR; Physicians' Desk Reference 50th ed 1996. Montvale,NJ: Medical Economics Co p. 1427 (1996) | |

| Record name | NIZATIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ethanol-ethyl acetate, Off-white to buff crystalline solid | |

CAS No. |

76963-41-2 | |

| Record name | Nizatidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76963-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nizatidine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076963412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nizatidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nizatidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIZATIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P41PML4GHR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NIZATIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

130-132 °C | |

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 1052 | |

| Record name | NIZATIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Chemical Synthesis and Structural Analogs of Nizatidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nizatidine, a potent and selective histamine H2-receptor antagonist, is a cornerstone in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD). Its unique chemical architecture, featuring a substituted thiazole ring, has been the subject of extensive synthetic exploration and analog development. This in-depth technical guide provides a comprehensive overview of the chemical synthesis of this compound, detailing key synthetic routes, intermediates, and experimental protocols. Furthermore, this guide explores the landscape of this compound's structural analogs, discussing their synthesis and structure-activity relationships (SAR) to provide insights for the rational design of novel H2-receptor antagonists.

Introduction

This compound (N-[2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine) emerged as a significant therapeutic agent for acid-related gastrointestinal disorders. Structurally, it is considered a hybrid of ranitidine and famotidine, incorporating a thiazole ring in place of the furan ring found in ranitidine. This structural feature contributes to its distinct pharmacological profile. The synthesis of this compound has evolved through various routes, aiming for improved efficiency, yield, and purity. Understanding these synthetic pathways is crucial for process optimization and the development of new chemical entities. This guide will delve into the core synthetic strategies and the exploration of structural analogs designed to enhance therapeutic efficacy and reduce potential side effects.

Chemical Synthesis of this compound

The synthesis of this compound can be broadly categorized into several key routes, all converging on the construction of the final molecule from key precursors. The most common strategies involve the synthesis of the central thiazole moiety followed by the attachment of the two side chains.

Key Synthetic Intermediates

The efficient synthesis of this compound relies on the preparation of three crucial intermediates:

-

2-(Dimethylaminomethyl)-4-(hydroxymethyl)thiazole: This intermediate forms the core thiazole structure with the dimethylaminomethyl group at the 2-position and a reactive hydroxymethyl group at the 4-position.

-

4-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine: This advanced intermediate incorporates the cysteamine side chain, which is essential for linking to the nitroethenediamine moiety.

-

N-Methyl-1-methylthio-2-nitroethenamine: This reagent provides the N'-methyl-2-nitro-1,1-ethenediamine portion of the final this compound molecule.

Common Synthetic Routes

Several synthetic pathways for this compound have been reported, with variations in starting materials and reaction conditions. A prevalent and efficient route is outlined below.

This route begins with the formation of the thiazole ring, followed by sequential addition of the side chains.

Caption: Synthetic pathway of this compound starting from 2-(dimethylamino)ethanethioamide.

Tabulated Quantitative Data

| Step No. | Reaction | Starting Materials | Reagents/Solvents | Conditions | Yield (%) | Purity (%) | Reference |

| 1 | Cyclocondensation | 2-(Dimethylamino)ethanethioamide, Ethyl bromopyruvate | Ethanol | Reflux | ~85 | >95 | |

| 2 | Reduction | Ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate | Lithium triethylborohydride, THF | - | - | - | |

| 3 | Coupling | 2-(Dimethylaminomethyl)-4-(hydroxymethyl)thiazole, Cysteamine hydrochloride | 48% HBr | Reflux | - | - | |

| 4 | Final Coupling | 4-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine, N-Methyl-1-methylthio-2-nitroethenamine | Water | 50-60 °C | High | >98 |

Note: Yields and purity can vary based on specific reaction conditions and purification methods.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate

-

To a solution of 2-(dimethylamino)ethanethioamide (1 mole equivalent) in ethanol, ethyl bromopyruvate (1.1 mole equivalents) is added dropwise.

-

The reaction mixture is heated to reflux and maintained for 4-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the crude product.

-

Purification is achieved by column chromatography on silica gel.

Protocol 2: Synthesis of 2-(Dimethylaminomethyl)-4-(hydroxymethyl)thiazole

-

Ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate (1 mole equivalent) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

The solution is cooled to 0°C, and a solution of lithium triethylborohydride (2 mole equivalents) in THF is added slowly.

-

The reaction mixture is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature.

-

The reaction is quenched by the slow addition of water.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by crystallization or column chromatography.

Protocol 3: Synthesis of this compound

-

To a solution of 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine (1 mole equivalent) in water, N-methyl-1-methylthio-2-nitroethenamine (1.05 mole equivalents) is added.

-

The mixture is heated to 50-60°C and stirred for 2-4 hours.

-

The reaction is monitored by HPLC until the starting material is consumed.

-

The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The solid is washed with cold water and dried under vacuum to yield this compound of high purity.

Structural Analogs of this compound

The exploration of structural analogs of this compound has been a key area of research to understand the structure-activity relationships (SAR) and to develop new H2-receptor antagonists with improved properties. Modifications have been focused on the thiazole ring, the diaminoethene side chain, and the dimethylaminomethyl group.

Classification of Analogs

This compound's structural analogs can be broadly classified into three categories:

-

Analogs with modified thiazole core: These include substitutions at the 5-position of the thiazole ring or replacement of the thiazole with other heterocyclic systems.

-

Analogs with altered side chains: Modifications to the ethylthioethyl chain or the N'-methyl-2-nitro-1,1-ethenediamine moiety fall into this category.

-

Other H2-Receptor Antagonists: While not direct analogs, other H2 blockers like ranitidine (furan ring), famotidine (guanidinothiazole), and cimetidine (imidazole ring) provide valuable SAR insights.

Caption: Relationship of this compound to other major H2-receptor antagonists.

Structure-Activity Relationship (SAR)

-

Thiazole Ring: The thiazole ring is crucial for activity. The dimethylaminomethyl group at the 2-position is important for receptor binding.

-

Ethylthioethyl Linker: The length and flexibility of this linker are critical for optimal positioning of the pharmacophoric groups.

-

Nitroethenediamine Group: The nitro group acts as a potent electron-withdrawing group, which is a key feature for H2-receptor antagonism in this class of compounds. The N'-methyl group also contributes to the binding affinity.

Signaling Pathway of this compound

This compound exerts its pharmacological effect by acting as a competitive antagonist at the histamine H2-receptors located on the basolateral membrane of gastric parietal cells. This antagonism blocks the binding of histamine, thereby inhibiting the downstream signaling cascade that leads to gastric acid secretion.

Mechanism of Action

-

Histamine Binding: Under normal physiological conditions, histamine released from enterochromaffin-like (ECL) cells binds to H2-receptors on parietal cells.

-

G-Protein Activation: This binding activates a stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA).

-

Proton Pump Activation: PKA phosphorylates and activates the H+/K+-ATPase (proton pump) on the apical membrane of the parietal cell.

-

Acid Secretion: The activated proton pump secretes H+ ions into the gastric lumen in exchange for K+ ions, leading to the formation of hydrochloric acid.

This compound's Role: this compound competitively blocks the initial step of this cascade by preventing histamine from binding to the H2-receptor, thus effectively inhibiting the entire downstream signaling pathway and reducing gastric acid secretion.

Caption: Signaling pathway of histamine H2 receptor and the inhibitory action of this compound.

Conclusion

The chemical synthesis of this compound is a well-established process with multiple efficient routes available. The core of its synthesis lies in the strategic construction of the substituted thiazole ring and the subsequent attachment of the two critical side chains. The study of its structural analogs, particularly in comparison to other H2-receptor antagonists, has provided valuable insights into the structure-activity relationships governing the interaction with the H2-receptor. Future research in this area may focus on the development of novel analogs with enhanced potency, selectivity, and pharmacokinetic profiles, as well as the exploration of new, more sustainable synthetic methodologies. This guide serves as a foundational resource for researchers and professionals in the field of medicinal chemistry and drug development, providing the necessary technical details to understand and innovate upon the chemistry of this compound.

Nizatidine's Inhibition of Acetylcholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nizatidine, a histamine H2-receptor antagonist, is primarily known for its potent gastric acid-suppressing effects.[1] However, a significant body of evidence demonstrates its secondary action as a reversible, noncompetitive inhibitor of acetylcholinesterase (AChE).[2][3] This inhibition of AChE leads to an increase in the synaptic concentration of acetylcholine, thereby enhancing cholinergic neurotransmission. This technical guide provides a comprehensive overview of the quantitative aspects of this compound's interaction with AChE, detailed experimental protocols for assessing this activity, and a summary of the resultant physiological effects, particularly on gastrointestinal motility.[2][4] The information presented herein is intended to serve as a resource for researchers and professionals in drug development exploring the multifaceted pharmacological profile of this compound and other compounds with similar dual-action potential.

Quantitative Analysis of this compound's Acetylcholinesterase Inhibition

This compound has been shown to inhibit acetylcholinesterase in a concentration-dependent manner. The potency of this inhibition has been quantified through the determination of its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki).

Table 1: In Vitro Inhibition of Acetylcholinesterase by this compound and Comparators

| Compound | Enzyme Source | IC50 (M) | Ki (M) | Inhibition Type | Reference(s) |

| This compound | Rat Erythrocytes | 1.4 x 10-6 | Not Reported | Not Reported | |

| This compound | Not Specified | 6.7 x 10-6 | 7.4 x 10-6 | Noncompetitive | |

| Neostigmine | Rat Erythrocytes | 1.1 x 10-7 | Not Reported | Not Reported | |

| Cimetidine | Not Specified | > this compound | Not Reported | Not Reported | |

| Famotidine | Rat Erythrocytes | > 1 x 10-3 | Not Reported | Not Reported | |

| Famotidine | Not Specified | >> this compound | Not Reported | Not Reported |

Note: The relative anti-AChE potency has been reported in the order of neostigmine > this compound > cimetidine >> famotidine.

Signaling Pathway of this compound-Mediated Acetylcholinesterase Inhibition

This compound's prokinetic effects are a direct consequence of its inhibition of acetylcholinesterase. By blocking the enzymatic degradation of acetylcholine, this compound effectively increases the concentration and duration of action of this neurotransmitter at the neuromuscular junction in the gastrointestinal tract. This enhanced cholinergic stimulation leads to increased smooth muscle contraction and, consequently, enhanced gastrointestinal motility.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the determination of this compound's IC50 value for acetylcholinesterase activity using the colorimetric method described by Ellman.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Materials:

-

Acetylcholinesterase (e.g., from rat erythrocytes)

-

This compound hydrochloride

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Microplate reader

-

96-well microplates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in the appropriate solvent (e.g., phosphate buffer or DMSO) and create a series of dilutions to be tested.

-

Prepare a stock solution of ATCI (e.g., 75 mM) in deionized water.

-

Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

-

Prepare a working solution of AChE in phosphate buffer. The concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

-

-

Assay Setup (in a 96-well plate):

-

Test wells: Add phosphate buffer, the AChE solution, DTNB solution, and a specific concentration of the this compound dilution.

-

Control wells (100% activity): Add phosphate buffer, the AChE solution, DTNB solution, and the solvent used for this compound.

-

Blank wells: Add phosphate buffer, DTNB solution, and the solvent. Do not add the enzyme.

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow this compound to interact with the enzyme.

-

Reaction Initiation: Add the ATCI solution to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Subtract the rate of the blank from the rates of the test and control wells to correct for non-enzymatic hydrolysis.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable nonlinear regression model.

-

In Vivo Measurement of Gastric Motility in Dogs

This protocol describes a method to assess the effect of this compound on gastric motility in conscious dogs chronically implanted with force transducers.

Materials:

-

Beagle dogs with surgically implanted strain-gauge force transducers on the gastric antrum.

-

This compound for intravenous administration.

-

Data acquisition system to record contractile activity.

Procedure:

-

Animal Preparation: Dogs are fasted overnight but allowed free access to water.

-

Baseline Recording: Record the interdigestive migrating contractions (IMCs) to establish a baseline of gastric motility.

-

Drug Administration: Administer this compound intravenously at various doses (e.g., 0.3-3 mg/kg) during the quiescent phase of the IMC cycle.

-

Data Recording: Continuously record the contractile activity of the gastric antrum for a defined period post-administration.

-

Data Analysis:

-

Quantify the contractile activity by calculating a motor index (e.g., the area under the curve of the contractile force over time).

-

Compare the motor index before and after this compound administration.

-

Analyze the dose-response relationship of this compound on gastric motility.

-

In Vivo Measurement of Duodenal Bicarbonate Secretion in Rats

This protocol details the measurement of duodenal bicarbonate secretion in anesthetized rats using a pH-stat method, which is influenced by cholinergic stimulation secondary to AChE inhibition.

Materials:

-

Male Sprague-Dawley rats.

-

Anesthetic (e.g., pentobarbital).

-

pH-stat system (pH electrode, titrator, and recording unit).

-

Perfusion pump.

-

Saline solution.

-

HCl solution (e.g., 10 mM).

-

This compound for intravenous administration.

Procedure:

-

Animal Preparation: Rats are anesthetized, and the abdomen is opened to expose the duodenum. A proximal duodenal loop is isolated and cannulated for perfusion.

-

Perfusion and pH-stat Setup: The duodenal loop is perfused with saline. The perfusate is collected, and its pH is maintained at a constant neutral value (e.g., 7.0) by the pH-stat system, which titrates the perfusate with a dilute HCl solution. The amount of HCl required to maintain the pH is equivalent to the amount of bicarbonate secreted.

-

Baseline Measurement: A stable baseline of bicarbonate secretion is established.

-

Drug Administration: this compound is administered intravenously as a single injection (e.g., 3-30 mg/kg).

-

Data Recording: Bicarbonate secretion is continuously measured for a defined period following drug administration.

-

Data Analysis: The change in bicarbonate secretion from the baseline is calculated and compared across different doses of this compound.

Conclusion

This compound exhibits a clear, albeit less potent than specialized inhibitors like neostigmine, inhibitory effect on acetylcholinesterase. This noncompetitive inhibition leads to enhanced cholinergic activity, which manifests as increased gastrointestinal motility and duodenal bicarbonate secretion. These prokinetic properties are observed at doses comparable to those used for its acid-suppressing effects. For researchers in drug development, this compound serves as an interesting case study of a drug with a dual mechanism of action. The experimental protocols and quantitative data presented in this guide provide a framework for further investigation into the acetylcholinesterase inhibitory properties of this compound and other novel compounds. This understanding is crucial for optimizing therapeutic strategies and for the development of new drugs with tailored pharmacological profiles for gastrointestinal and other disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Prokinetic activity of this compound: implications for the management of patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular bicarbonate protects rat duodenal mucosa from acid-induced injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gastroprokinetic activity of this compound during the digestive state in the dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In-Vitro Pharmacodynamics of Nizatidine

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the in-vitro pharmacodynamics of nizatidine, a histamine H2-receptor antagonist. It details the molecular mechanisms, quantitative cellular effects, and relevant experimental protocols to facilitate further research and development.

Introduction

This compound is a potent and selective histamine H2-receptor antagonist used clinically to treat conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[1][2] Its therapeutic efficacy stems from its ability to inhibit gastric acid secretion.[2] Understanding its pharmacodynamic profile in controlled, in-vitro settings is crucial for elucidating its mechanism of action, comparing its potency to other compounds, and exploring potential secondary effects. This guide summarizes key in-vitro findings, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of key pathways and workflows.

Core Mechanism of Action: H2-Receptor Antagonism

The primary mechanism of this compound is the competitive and reversible inhibition of histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[3][4] In the physiological state, histamine released from enterochromaffin-like (ECL) cells binds to these Gs-protein coupled receptors, initiating a signaling cascade. This cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels subsequently activate protein kinase A (PKA), which phosphorylates proteins involved in the trafficking and activation of the H+/K+-ATPase proton pump at the apical membrane of the parietal cell. The activation of this pump results in the secretion of hydrogen ions (H+) into the gastric lumen, the final step in acid production.

This compound selectively binds to the H2 receptor, preventing histamine from binding and thereby blocking the initiation of this entire signaling pathway. This competitive antagonism effectively reduces the volume and concentration of gastric acid secreted in response to stimuli like histamine.

References

Nizatidine's Cellular Engagements Beyond H2 Receptors: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the cellular targets of the histamine H2 receptor antagonist, Nizatidine, extending beyond its well-documented interaction with H2 receptors. Primarily developed for researchers, scientists, and professionals in drug development, this document collates and examines the existing scientific literature on this compound's off-target interactions, focusing on its inhibitory effects on acetylcholinesterase and its role as a substrate for the P-glycoprotein efflux pump.

Executive Summary

This compound, a widely prescribed medication for acid-related gastrointestinal disorders, exerts its primary therapeutic effect through the competitive antagonism of histamine H2 receptors on gastric parietal cells, leading to a reduction in gastric acid secretion.[1][2] However, a growing body of evidence reveals that this compound's pharmacological profile is more complex, involving interactions with other key cellular proteins. This guide synthesizes the current understanding of these non-H2 receptor targets, providing quantitative data on these interactions, detailed experimental methodologies from seminal studies, and visual representations of the associated cellular pathways and experimental workflows. The two principal off-target activities of this compound identified and explored herein are the inhibition of acetylcholinesterase (AChE) and its interaction with the P-glycoprotein (P-gp) transporter.

Acetylcholinesterase Inhibition: A Prokinetic Mechanism

A significant body of research has demonstrated that this compound possesses prokinetic properties, enhancing gastrointestinal motility, an effect not typically associated with other H2 receptor antagonists like famotidine.[3][4] This activity is attributed to this compound's ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5] By inhibiting AChE, this compound increases the concentration and prolongs the action of acetylcholine at the neuromuscular junction in the gut, leading to enhanced smooth muscle contraction and accelerated gastric emptying.

Quantitative Analysis of Acetylcholinesterase Inhibition

The inhibitory potency of this compound against acetylcholinesterase has been quantified in several studies. The following table summarizes the key inhibition constants.

| Parameter | Value | Species/Source | Reference |

| IC₅₀ | 6.7 x 10⁻⁶ M (6.7 µM) | Dog | |

| Kᵢ | 7.4 x 10⁻⁶ M (7.4 µM) | Dog | |

| IC₅₀ | 1.4 x 10⁻⁶ M (1.4 µM) | Rat Erythrocytes |

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant. The inhibition by this compound has been characterized as reversible and non-competitive.

Signaling Pathway of this compound-Induced Prokinetic Activity

The following diagram illustrates the mechanism by which this compound's inhibition of AChE leads to enhanced gastrointestinal motility.

Experimental Protocols

This protocol is a representative example based on the widely used Ellman's method for determining AChE activity.

Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase activity.

Materials:

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or erythrocytes)

-

This compound solutions of varying concentrations

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and AChE enzyme solution to each well.

-

Add different concentrations of this compound to the test wells. For control wells, add the solvent used to dissolve this compound.

-

Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for the interaction between this compound and AChE.

-

Initiate the enzymatic reaction by adding the substrate, ATCI, to all wells.

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each this compound concentration compared to the control.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Objective: To evaluate the prokinetic effect of this compound in vivo.

Materials:

-

Male Sprague-Dawley rats

-

This compound solution

-

Phenol red (non-absorbable marker)

-

Vehicle control (e.g., saline)

-

Stomach tube

-

Surgical instruments

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer this compound or vehicle control intraperitoneally or orally.

-

After a set time (e.g., 30 minutes), administer a liquid test meal containing phenol red via a stomach tube.

-

After a further defined period (e.g., 20 minutes), euthanize the animals.

-

Surgically remove the stomach and measure the amount of phenol red remaining.

-

Gastric emptying is calculated as the percentage of phenol red that has emptied from the stomach compared to the initial amount administered. An increase in gastric emptying in the this compound-treated group compared to the control group indicates a prokinetic effect.

Interaction with P-glycoprotein (P-gp)

This compound has been identified as a substrate for the P-glycoprotein (P-gp) efflux transporter, a member of the ATP-binding cassette (ABC) transporter superfamily. P-gp is expressed on the apical surface of various epithelial cells, including those of the small intestine, and functions to pump a wide range of xenobiotics out of the cells, thereby limiting their absorption and bioavailability. The interaction of this compound with P-gp suggests that its intestinal absorption may be modulated by this transporter.

Quantitative Analysis of this compound Transport by P-glycoprotein

The transport characteristics of this compound across Caco-2 cell monolayers, a widely used in vitro model of the human intestinal epithelium, have been investigated. The following table summarizes the key findings.

| Parameter | Value | Condition | Reference |

| Apparent Permeability (Papp) AP-BL | 0.5 x 10⁻⁶ cm/s | Control | |

| Apparent Permeability (Papp) BL-AP | 3.85 x 10⁻⁶ cm/s | Control | |

| Efflux Ratio (ER) | 7.7 | Control | |

| IC₅₀ of Verapamil on this compound P-gp secretion | 1.2 x 10⁻² mM (12 µM) | - | |

| Jmax (saturable component) | 5.7 x 10⁻³ nmol·cm⁻²·s⁻¹ | - | |

| Km (saturable component) | 2.2 mM | - |

Papp (AP-BL): Apparent permeability from apical (mucosal) to basolateral (serosal) side. Papp (BL-AP): Apparent permeability from basolateral to apical side. An efflux ratio (Papp BL-AP / Papp AP-BL) greater than 2 is indicative of active efflux.

Experimental Workflow for Caco-2 Permeability Assay

The following diagram outlines the workflow for assessing the bidirectional transport of this compound across Caco-2 cell monolayers.

Experimental Protocols

Objective: To determine the bidirectional permeability of this compound across Caco-2 cell monolayers and to investigate the involvement of P-gp.

Materials:

-

Caco-2 cells

-

Transwell permeable supports (e.g., 12-well plates with 1.12 cm² inserts)

-

Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

This compound solution

-

P-gp inhibitor (e.g., verapamil)

-

Lucifer yellow (a marker for monolayer integrity)

-

Analytical equipment (e.g., HPLC)

Procedure:

-

Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of Lucifer yellow.

-

Transport Studies:

-

Wash the cell monolayers with pre-warmed transport buffer.

-

Apical to Basolateral (A-B) Transport: Add this compound solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

-

Basolateral to Apical (B-A) Transport: Add this compound solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

-

To investigate the role of P-gp, perform the transport studies in the presence and absence of a P-gp inhibitor like verapamil in both compartments.

-

-

Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect aliquots from the receiver compartment and replace with fresh buffer.

-

Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as HPLC.

-

Calculations:

-

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor compartment.

-

Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B).

-

Other Potential Off-Target Interactions

While the inhibition of acetylcholinesterase and interaction with P-glycoprotein are the most well-documented non-H2 receptor activities of this compound, other potential interactions have been explored, though with less conclusive evidence.

-

Cancer: Some studies have investigated a potential link between H2 receptor antagonist use and cancer risk. However, large-scale epidemiological studies have not found a causal relationship between this compound use and an increased risk of gastrointestinal cancers. The concern has been more associated with the presence of N-nitrosodimethylamine (NDMA) impurities in some ranitidine and this compound products rather than a direct cellular targeting effect of the drug itself.

-

Immunomodulation: While some H2 receptor antagonists, notably cimetidine, have been reported to have immunomodulatory effects, there is limited evidence to suggest a significant, direct immunomodulatory role for this compound.

Conclusion

In addition to its primary function as a histamine H2 receptor antagonist, this compound exhibits significant interactions with at least two other cellular targets: acetylcholinesterase and the P-glycoprotein efflux transporter. Its non-competitive inhibition of acetylcholinesterase provides a mechanistic basis for its observed prokinetic effects, distinguishing it from other drugs in its class. Furthermore, its role as a P-glycoprotein substrate has important implications for its pharmacokinetics, particularly its intestinal absorption and potential for drug-drug interactions. A thorough understanding of these off-target activities is crucial for a comprehensive assessment of this compound's pharmacological profile and for optimizing its clinical use. Further research may yet uncover other subtle cellular interactions, continuing to refine our understanding of this widely used therapeutic agent.

References

- 1. Gastroprokinetic activity of this compound during the digestive state in the dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caco-2 Permeability | Evotec [evotec.com]

- 3. benchchem.com [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. Gastroprokinetic activity of this compound, a new H2-receptor antagonist, and its possible mechanism of action in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Nizatidine Signaling Pathways in Gastric Mucosal Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nizatidine, a potent and selective histamine H2 receptor antagonist, plays a crucial role in the management of acid-peptic disorders. Its primary mechanism of action involves the competitive and reversible inhibition of histamine H2 receptors on the basolateral membrane of gastric parietal cells. This action interrupts the primary signaling pathway for histamine-stimulated gastric acid secretion. This technical guide provides a comprehensive overview of the molecular signaling pathways modulated by this compound in gastric mucosal cells. It includes a detailed examination of its effects on second messenger systems and the proton pump, H+/K+-ATPase. Furthermore, this document outlines a secondary signaling pathway involving the inhibition of acetylcholinesterase, which contributes to this compound's prokinetic effects. Detailed experimental protocols for key assays and quantitative data on this compound's pharmacological effects are presented to support further research and drug development in this area.

Core Signaling Pathway: Histamine H2 Receptor Antagonism in Parietal Cells

The principal therapeutic effect of this compound is the reduction of gastric acid secretion, which is achieved by antagonizing the histamine H2 receptor on gastric parietal cells. Histamine, released from enterochromaffin-like (ECL) cells, is a major stimulant of acid secretion. The binding of histamine to the H2 receptor initiates a Gs protein-coupled signaling cascade.

This compound competitively blocks this initial step, preventing the activation of the downstream signaling molecules. This leads to a significant reduction in both basal and stimulated gastric acid secretion.[1][2] The sequence of events in this pathway is as follows:

-

Histamine Binding and H2 Receptor Activation: Histamine binds to the H2 receptor, a Gs protein-coupled receptor (GPCR), on the parietal cell membrane.

-

G-Protein Activation: This binding event causes a conformational change in the H2 receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and activates adenylyl cyclase.

-

cAMP Synthesis: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of protein kinase A (PKA), causing the release and activation of the catalytic subunits.

-

Phosphorylation and H+/K+-ATPase Activation: Activated PKA phosphorylates various downstream targets, including proteins involved in the translocation and activation of the H+/K+-ATPase (the proton pump).

-

Gastric Acid Secretion: The activated H+/K+-ATPase pumps H+ ions into the gastric lumen in exchange for K+ ions, resulting in the secretion of hydrochloric acid.

This compound, by blocking the H2 receptor, prevents this entire cascade from being initiated by histamine, thereby reducing intracellular cAMP levels and decreasing the activity of the H+/K+-ATPase.[3]

Figure 1. this compound's inhibition of the histamine H2 receptor signaling pathway.

Quantitative Data on this compound's Inhibition of Gastric Acid Secretion

The efficacy of this compound in inhibiting gastric acid secretion has been quantified in several studies. The following tables summarize the dose-dependent inhibitory effects of oral this compound on gastric acid output stimulated by various secretagogues.

Table 1: Effect of Oral this compound on Gastric Acid Secretion [4][5]

| Time After Dose (h) | Stimulus | % Inhibition of Gastric Acid Output by Dose (mg) |

| 20-50 | ||

| Up to 10 | Nocturnal | 57 |

| Up to 3 | Betazole | - |

| Up to 6 | Pentagastrin | - |

| Up to 4 | Meal | 41 |

| Up to 3 | Caffeine | - |

Table 2: Dose-Related Suppression of Nocturnal Acid Secretion by an Evening Oral Dose of this compound

| This compound Dose (mg) | Percent Suppression |

| 30 | 57% |

| 100 | 73% |

| 300 | 90% |

Table 3: Inhibition of Histamine-Induced Gastric Acid Output in Rats by Intravenous this compound

| This compound Dose (mg/kg) | Inhibition of Total Acid Output for 2h |

| 10 | 58.9% |

| 30 | 86.3% |

Secondary Signaling Pathway: Acetylcholinesterase Inhibition and Prokinetic Effects

Beyond its primary role as an H2 receptor antagonist, this compound exhibits a distinct prokinetic activity, enhancing gastrointestinal motility. This effect is attributed to its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh).

By inhibiting AChE, this compound increases the concentration and duration of action of ACh at the neuromuscular junction in the gastrointestinal tract. This leads to enhanced cholinergic stimulation of smooth muscle cells, resulting in increased gastric and intestinal motility. This mechanism is distinct from its acid-suppressing effects and is not shared by all H2 receptor antagonists.

References

- 1. ajpp.in [ajpp.in]

- 2. Rebound hypersecretion after H2-antagonist withdrawal--a comparative study with this compound, ranitidine and famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Nizatidine's Prokinetic Profile: A Technical Guide to its Mechanisms and Gastrointestinal Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the prokinetic properties of nizatidine, a histamine H2-receptor antagonist. While primarily known for its acid-suppressing effects, this compound possesses a distinct prokinetic activity that sets it apart from other drugs in its class. This document details the underlying mechanisms, summarizes key quantitative data from preclinical and clinical studies, outlines experimental methodologies, and visualizes the involved signaling pathways.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism underpinning this compound's prokinetic effects is its ability to inhibit the enzyme acetylcholinesterase (AChE).[1][2][3][4] By inhibiting AChE, this compound increases the synaptic concentration of acetylcholine, a key neurotransmitter in the gastrointestinal tract that promotes smooth muscle contraction and motility. This cholinergic activity is distinct from its H2-receptor antagonism, which is responsible for reducing gastric acid secretion.[5] Unlike other H2-receptor antagonists such as cimetidine and famotidine, which do not exhibit significant prokinetic properties, this compound's unique structure allows it to interact with and inhibit AChE.

The prokinetic action of this compound has been compared to that of neostigmine, a well-known acetylcholinesterase inhibitor. This inhibition leads to enhanced gastric and intestinal motility, contributing to accelerated gastric emptying and increased gastrocolonic responses.

Quantitative Data on Prokinetic Effects

The prokinetic activity of this compound has been quantified in various preclinical and clinical studies. The following tables summarize key findings.

Table 1: In Vitro Effects of this compound on Guinea Pig Ileum Contraction

| Concentration of this compound | Effect on Acetylcholine-induced Contractions | Comparison | Reference |

| 10⁻⁵ M to 10⁻⁴ M | Augmentation | Similar to neostigmine (10⁻⁸ M to 10⁻⁷ M) | |

| 3.2 x 10⁻⁶ M to 3.2 x 10⁻⁴ M | Concentration-dependent contractile effect | - | |

| 3.2 x 10⁻⁴ M (max activity) | 96.21 ± 6.19% of neostigmine's max activity (3.2 x 10⁻⁶ M) | - |

Table 2: In Vivo Effects of this compound on Gastric Emptying in Rats

| Dose of this compound (intraperitoneal) | Percentage Decrease in Gastric Area (Solid Meal) | Reference |

| Vehicle | 4.9 ± 1.5% | |

| 1 mg/kg | 7.2 ± 0.4% | |

| 3 mg/kg | 10.4 ± 2.0% | |

| 10 mg/kg | 16.7 ± 4.9% | |

| 30 mg/kg | 25.7 ± 7.4% |

Table 3: Effects of this compound on Duodenal Bicarbonate Secretion in Rats

| Dose of this compound (intravenous) | Effect on Duodenal HCO₃⁻ Secretion | Comparison | Reference |

| 3-30 mg/kg | Dose-dependent increase | 10 mg/kg effect equivalent to 0.01 mg/kg carbachol |

Table 4: Acetylcholinesterase Inhibition by this compound

| Parameter | Value | Comparison | Reference |

| IC₅₀ for AChE (rat erythrocytes) | 1.4 x 10⁻⁶ M | Approx. 12 times higher than neostigmine |

Detailed Experimental Protocols

The following sections detail the methodologies employed in key studies investigating this compound's prokinetic properties.

In Vitro Guinea Pig Ileum Contraction Assay

-

Objective: To assess the direct contractile effect of this compound and its influence on acetylcholine-induced contractions.

-

Experimental Setup:

-

Isolated segments of guinea pig ileum were suspended in a tissue bath containing Tyrode solution maintained at 37°C.

-

Contractile responses were recorded isometrically using a force transducer.

-

This compound was added in a cumulative concentration-dependent manner to evaluate its direct effect on muscle contraction.

-

To assess its impact on cholinergic responses, acetylcholine was added in increasing concentrations in the presence and absence of this compound.

-

The effect of acetylcholinesterase on acetylcholine-induced contractions and its subsequent inhibition by this compound were also measured.

-

-

Data Analysis: Contractile responses were measured as a percentage of the maximum response to a standard agonist (e.g., neostigmine).

In Vivo Rat Gastric Emptying Model

-

Objective: To determine the effect of this compound on the rate of gastric emptying of a solid meal in rats.

-

Experimental Setup:

-

Male Wistar rats were fed powdered food containing 30% w/w barium sulfate 14 hours prior to the experiment.

-

Under light ether anesthesia, an initial X-ray photograph of the stomach was taken.

-

This compound or a vehicle was administered intraperitoneally.

-

A second X-ray was taken 30 minutes after drug administration.

-

The area of the gastric outline on the X-ray images was measured.

-

-

Data Analysis: Gastric emptying was calculated as the percentage decrease in the gastric area between the two X-ray images. A positive correlation between the gastric outline area and the weight of gastric contents was established.

Human Electrogastrography (EGG) Study

-

Objective: To evaluate the effect of this compound on gastric myoelectrical activity in healthy volunteers and patients with diabetes mellitus.

-

Experimental Setup:

-

Acute Protocol: Healthy volunteers received a single oral dose of this compound 150 mg.

-

Chronic Protocol: Patients with diabetes mellitus received this compound 300 mg/day for over 30 days.

-

Electrogastrograms (EGGs) were recorded before and after a meal in all participants.

-

Cardiac autonomic function was simultaneously evaluated using spectral analysis of heart rate variability.

-

-

Data Analysis: The peak power amplitude and dominant frequency of the 3 cycles per minute (cpm) waves on the EGG were analyzed.

Signaling Pathways and Logical Relationships

This compound's prokinetic effects are mediated through the cholinergic nervous system. The inhibition of AChE leads to an accumulation of acetylcholine in the neuromuscular junction of the gastrointestinal tract. This excess acetylcholine then acts on muscarinic receptors on smooth muscle cells, leading to increased intracellular calcium and subsequent muscle contraction.

Conclusion

This compound's prokinetic properties, primarily driven by its inhibition of acetylcholinesterase, represent a significant and unique aspect of its pharmacological profile. This cholinergic mechanism distinguishes it from other H2-receptor antagonists and provides a dual therapeutic action of acid suppression and enhanced gastrointestinal motility. The quantitative data from both in vitro and in vivo studies consistently demonstrate its efficacy in stimulating gut motor function. For drug development professionals, this compound serves as an interesting case study of a molecule with dual, mechanistically distinct activities. Further research could explore the therapeutic potential of this prokinetic action in a broader range of gastrointestinal motility disorders.

References

- 1. Inhibition of acetylcholinesterase by the H2-receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical study on the effects of this compound on gastric motility and cardiac autonomic function. Investigations using electrogastrography and spectral analysis of heart rate variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prokinetic activity of this compound: implications for the management of patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ics.org [ics.org]

- 5. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Molecular Interaction of Nizatidine with Histamine H2 Receptors

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

Nizatidine is a potent and selective second-generation histamine H2 receptor antagonist used clinically to inhibit gastric acid secretion. Its therapeutic effect is mediated by a direct molecular interaction with the histamine H2 receptor (H2R), a G-protein coupled receptor (GPCR) located on the basolateral membrane of gastric parietal cells. This guide provides a detailed examination of this interaction, covering the mechanism of action, binding affinities, the structural basis of antagonism, and the downstream effects on intracellular signaling pathways. Detailed experimental protocols for characterizing this interaction are also provided.

Mechanism of Action

This compound functions as a competitive and reversible antagonist at the histamine H2 receptor[1][2]. The endogenous agonist, histamine, when released from enterochromaffin-like (ECL) cells, binds to the H2R, initiating a signaling cascade that results in the secretion of gastric acid[3]. This compound, possessing a distinct thiazole ring structure, competes with histamine for the same orthosteric binding site on the receptor[3]. By physically occupying this pocket, this compound prevents histamine from binding and activating the receptor. This competitive inhibition effectively blocks the primary pathway for stimulating gastric acid secretion, leading to a reduction in both basal and stimulated (e.g., by food or caffeine) acid production[4].

Quantitative Pharmacological Data

The interaction of this compound with the H2 receptor and its subsequent physiological effects can be quantified by several key parameters. This compound's potency is comparable to that of ranitidine and significantly greater than that of cimetidine.

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Binding Potency (IC₅₀) | 0.9 nM | The concentration of this compound required to inhibit 50% of histamine binding to the H2 receptor in vitro. | |

| Oral Bioavailability | > 70% | The fraction of an orally administered dose of unchanged drug that reaches systemic circulation. | |

| Plasma Half-life (t½) | 1 - 2 hours | The time required for the plasma concentration of the drug to be reduced by half. | |

| Plasma Protein Binding | ~35% | The percentage of this compound in the blood that is bound to plasma proteins. |

H2 Receptor Signaling Pathway and Inhibition by this compound

The histamine H2 receptor is a canonical Gs-coupled receptor. Its activation by histamine triggers a well-defined intracellular signaling cascade.

-

Histamine Binding: Histamine binds to the H2 receptor on the gastric parietal cell.

-

Gs Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.

-

PKA Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

-

Proton Pump Stimulation: PKA phosphorylates various downstream targets, culminating in the activation of the H+/K+-ATPase (the proton pump), which actively transports H+ ions into the gastric lumen, resulting in acid secretion.

This compound, by competitively blocking the initial histamine binding step, prevents the entire downstream cascade, thereby inhibiting cAMP production and subsequent acid secretion.

References

Nizatidine's Impact on Duodenal Bicarbonate Secretion in Rats: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nizatidine, a histamine H2-receptor antagonist, is widely recognized for its role in reducing gastric acid secretion. However, emerging research in rat models has unveiled a secondary, yet significant, mechanism of action: the stimulation of duodenal bicarbonate secretion. This technical guide synthesizes the available preclinical data, providing an in-depth analysis of the quantitative effects, underlying signaling pathways, and detailed experimental protocols related to this compound's influence on this crucial mucosal defense mechanism. This paper aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's multifaceted gastroprotective properties beyond its primary acid-suppressing function.

Introduction

The duodenal mucosa is the first line of defense against the acidic chyme exiting the stomach. A critical component of this defense is the secretion of bicarbonate (HCO3-) by duodenal epithelial cells, which neutralizes luminal acid and maintains a pH gradient at the epithelial surface. Histamine H2-receptor antagonists are a class of drugs that primarily act by blocking histamine-induced gastric acid secretion. This compound, a member of this class, has demonstrated a unique ancillary property of stimulating duodenal bicarbonate secretion in rats.[1] This effect is not shared by all H2-receptor antagonists, suggesting a distinct pharmacological profile for this compound.[1] Understanding this mechanism is crucial for elucidating the full spectrum of its therapeutic effects in gastroduodenal protection.

Quantitative Effects of this compound on Duodenal Bicarbonate Secretion

Studies in anesthetized rats have demonstrated that intravenous administration of this compound leads to a dose-dependent increase in duodenal bicarbonate secretion. The stimulatory effect of this compound is significant and comparable to that of cholinergic agonists.

Table 1: Dose-Dependent Effect of Intravenous this compound on Duodenal Bicarbonate Secretion in Rats

| This compound Dose (mg/kg) | Increase in HCO3- Secretion (µEq/15 min) |

| 3 | (Data not explicitly quantified in provided search results) |

| 10 | Approximately 1.2 - 1.4 |

| 30 | Approximately 1.8 - 2.0 |

Data synthesized from descriptions in referenced studies.[1][2] The effect at 10 mg/kg was noted to be equivalent to that of 0.01 mg/kg carbachol.[1]

Table 2: Comparative Effects of this compound and Other Agents on Duodenal Bicarbonate Secretion in Rats

| Agent | Dose | Effect on HCO3- Secretion |

| This compound | 10 mg/kg, i.v. | Significant increase |

| Ranitidine | Not specified | Increased secretion (similar to this compound) |

| Famotidine | 10 mg/kg, i.v. | No influence |

| Neostigmine | 0.03 mg/kg, i.v. | Mimicked the effect of this compound |

| Carbachol | 0.01 mg/kg, i.v. | Equivalent effect to 10 mg/kg this compound |

This table provides a comparative overview of the effects of different H2-receptor antagonists and cholinergic agents on duodenal bicarbonate secretion.

Table 3: Inhibition of Acetylcholinesterase (AChE) by H2-Receptor Antagonists

| Agent | IC50 for AChE of Rat Erythrocytes (M) |

| This compound | 1.4 x 10⁻⁶ |

| Ranitidine | Showed anti-AChE activity |

| Famotidine | No influence |

| Neostigmine | Approximately 1.2 x 10⁻⁷ (this compound is ~12 times less potent) |

IC50 values indicate the concentration of the drug required to inhibit 50% of the enzyme's activity.

Signaling Pathways and Mechanism of Action

The stimulatory effect of this compound on duodenal bicarbonate secretion is not mediated by its H2-receptor antagonism but rather through a vagal-cholinergic pathway. The primary mechanism involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.

By inhibiting AChE, this compound increases the local concentration and prolongs the action of acetylcholine in the synaptic cleft. This enhanced cholinergic stimulation acts on muscarinic receptors on duodenal epithelial cells, triggering a signaling cascade that results in increased bicarbonate secretion.

The involvement of the vagal nerve is confirmed by experiments where bilateral vagotomy significantly attenuated the bicarbonate-stimulatory effect of this compound. Furthermore, the administration of atropine, a muscarinic receptor antagonist, also abolished the this compound-induced increase in bicarbonate secretion, confirming the role of muscarinic acetylcholine receptors. Interestingly, the effect of this compound was not affected by indomethacin, a cyclooxygenase inhibitor, suggesting that prostaglandins are not involved in this particular pathway.

References

- 1. Bicarbonate stimulatory action of this compound, a histamine H(2)-receptor antagonist, in rat duodenums - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stimulation by this compound, a histamine H2-receptor antagonist, of duodenal HCO3- secretion in rats: relation to anti-cholinesterase activity - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Inhibition of Acetylcholinesterase by Nizatidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nizatidine, a histamine H2-receptor antagonist, is primarily utilized for the reduction of gastric acid secretion. However, emerging evidence has conclusively demonstrated its secondary activity as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This in-vitro inhibitory action underlies some of this compound's other pharmacological effects, such as its gastroprokinetic properties. This technical guide provides a comprehensive overview of the in-vitro inhibition of acetylcholinesterase by this compound, presenting quantitative data, detailed experimental protocols, and a mechanistic visualization of its downstream effects.

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound against acetylcholinesterase and pseudocholinesterase has been quantified in several studies. The key parameters, including the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), are summarized below. For comparison, data for the well-characterized AChE inhibitor, neostigmine, is also included.

| Compound | Enzyme | Enzyme Source | IC50 (M) | Ki (M) | Type of Inhibition | Reference |

| This compound | Acetylcholinesterase (AChE) | Rat Erythrocytes | 1.4 x 10-6 | - | - | [1][2] |

| This compound | Acetylcholinesterase (AChE) | Not Specified | 6.7 x 10-6 | 7.4 x 10-6 | Noncompetitive, Reversible | [3] |

| This compound | Pseudocholinesterase (PChE) | Rat Plasma | 5.7 x 10-4 | - | - | [1] |

| Neostigmine | Acetylcholinesterase (AChE) | Rat Erythrocytes | 1.1 x 10-7 | - | - | [1] |

| Neostigmine | Pseudocholinesterase (PChE) | Rat Plasma | 3.3 x 10-6 | - | - |

Experimental Protocols for In-Vitro Acetylcholinesterase Inhibition Assay

The following is a detailed methodology for a typical in-vitro colorimetric acetylcholinesterase inhibition assay, based on the widely used Ellman's method, which is applicable for assessing the inhibitory potential of compounds like this compound.

Materials and Reagents

-

Enzyme: Acetylcholinesterase (e.g., from rat erythrocytes, electric eel, or human recombinant)

-

Substrate: Acetylthiocholine iodide (ATCI)

-

Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test Compound: this compound

-

Positive Control: Neostigmine or other known AChE inhibitor

-

Instrumentation: Spectrophotometric microplate reader capable of measuring absorbance at 412 nm.

-

96-well microplates

Assay Procedure

-

Reagent Preparation:

-

Prepare a stock solution of acetylcholinesterase in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of this compound and the positive control in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not interfere with enzyme activity.

-

-

Assay Reaction:

-

In a 96-well plate, add the following to each well in the specified order:

-

Phosphate buffer

-

DTNB solution

-

This compound solution at various concentrations (or solvent for the control).

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

-

Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 412 nm at time zero.

-

Continue to measure the absorbance at regular intervals (e.g., every minute) for a specified duration (e.g., 10-20 minutes) to monitor the colorimetric change.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity with this compound) / Activity of control] x 100

-

The IC50 value, the concentration of this compound that causes 50% inhibition of AChE activity, can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizing the Mechanism of Action

The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine at the synaptic cleft, thereby potentiating cholinergic signaling. One of the physiological consequences of this action is the stimulation of duodenal bicarbonate secretion. The following diagrams illustrate the experimental workflow for determining AChE inhibition and the proposed signaling pathway.

Caption: Experimental workflow for determining AChE inhibition by this compound.

Caption: Proposed signaling pathway of this compound-induced duodenal bicarbonate secretion.

Conclusion

This compound exhibits a clear, though moderate, in-vitro inhibitory effect on acetylcholinesterase. This activity is characterized by a noncompetitive and reversible mechanism. The IC50 value for AChE is in the low micromolar range, suggesting that at therapeutic concentrations, this compound can exert a tangible anticholinesterase effect. This secondary pharmacological action is likely responsible for its observed prokinetic effects and its ability to stimulate duodenal bicarbonate secretion. For researchers in drug development, understanding this dual mechanism of action is crucial for a comprehensive evaluation of this compound's pharmacological profile and for the exploration of new therapeutic applications for this and structurally related compounds.

References

- 1. Stimulation by this compound, a histamine H2-receptor antagonist, of duodenal HCO3- secretion in rats: relation to anti-cholinesterase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Gastroprokinetic activity of this compound, a new H2-receptor antagonist, and its possible mechanism of action in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LC-MS/MS Assay of Nizatidine in Human Urine and Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nizatidine is a histamine H2 receptor antagonist commonly used to treat peptic ulcer disease and gastroesophageal reflux disease. Accurate and sensitive quantification of this compound in biological matrices such as human plasma and urine is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the described LC-MS/MS method for this compound analysis in human plasma and urine.

Table 1: Calibration Curve and Sensitivity

| Parameter | Human Plasma | Human Urine |

| Linearity Range | 5 - 2000 ng/mL | 0.5 - 80 µg/mL |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1] | 0.5 µg/mL[1] |

Table 2: Method Validation Parameters (Based on a validated HPLC method)

| Parameter | Result |

| Recovery | |

| Low QC | > 90% |

| Medium QC | > 90% |

| High QC | > 90% |

| Intra-day Precision (%RSD) | |

| Low QC | < 15% |

| Medium QC | < 15% |

| High QC | < 15% |

| Inter-day Precision (%RSD) | |

| Low QC | < 15% |

| Medium QC | < 15% |

| High QC | < 15% |

| Stability (Freeze-Thaw) | Stable for at least 3 cycles |

| Stability (Short-Term, Room Temp) | Stable for at least 4 hours |

| Stability (Long-Term, -20°C) | Stable for at least 12 weeks |

Note: The data in Table 2 is adapted from a validated HPLC method and is provided for illustrative purposes. Comprehensive validation of the LC-MS/MS method should be performed to establish these parameters.

Experimental Protocols

A detailed methodology for the analysis of this compound in human plasma and urine using LC-MS/MS is provided below.

Materials and Reagents

-

This compound reference standard

-

This compound-d3 (or other suitable stable isotope-labeled internal standard)

-

Methanol (HPLC or LC-MS grade)

-

Water (HPLC or LC-MS grade)

-

Ammonium formate

-

Human plasma (drug-free)

-

Human urine (drug-free)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC-MS/MS Conditions

The following tables outline the chromatographic and mass spectrometric conditions.

| Parameter | Condition |

| Column | Agilent Eclipse Plus C18 (100 mm x 4.6 mm, 5 µm)[1] |

| Mobile Phase | Methanol:Water (95:5, v/v) with 5 mM Ammonium Formate[1] |

| Flow Rate | 0.5 mL/min[1] |

| Column Temperature | Ambient |

| Injection Volume | 10 µL |

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (this compound) | m/z 332.1 → 155.1 |

| MRM Transition (Internal Standard) | e.g., m/z 335.1 → 155.1 (for this compound-d3) |

| Ion Source Temperature | As per instrument manufacturer's recommendation |

| Gas Flow (Nebulizer, Heater) | As per instrument manufacturer's recommendation |

| Collision Energy | Optimized for this compound and internal standard |

Sample Preparation Protocols

This is a simple and rapid method for sample cleanup.

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Add 300 µL of methanol to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or vial.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

For urine samples, a simple dilution is often sufficient.

-

Pipette 100 µL of human urine into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Add 880 µL of the mobile phase as the diluent.

-

Vortex the mixture for 30 seconds.

-

Transfer an aliquot to a vial for injection into the LC-MS/MS system.

While protein precipitation is a common and effective method, other techniques can be employed, potentially offering cleaner extracts.

-

Liquid-Liquid Extraction (LLE): An older method for this compound involved extraction with a mixture of chloroform and 2-propanol (90:10, v/v) from alkalinized serum samples. This approach may require further optimization for an LC-MS/MS workflow.

-

Solid-Phase Extraction (SPE): SPE can provide cleaner samples by using a sorbent to retain the analyte of interest while matrix components are washed away. The choice of sorbent (e.g., C18, mixed-mode) and the development of the wash and elution steps are critical for successful implementation.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for this compound Analysis.

Logical Relationship of Method Validation

Caption: Method Validation Parameters.

References

Application Notes & Protocols for the Development of Controlled-Release Nizatidine Formulations

For Researchers, Scientists, and Drug Development Professionals